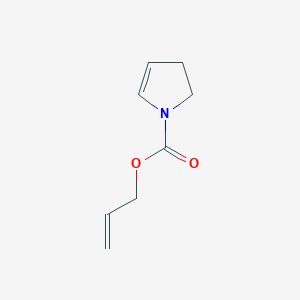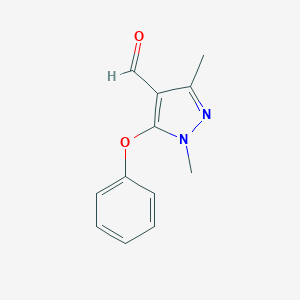![molecular formula C30H60Br2N2O4 B020828 Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide CAS No. 109460-91-5](/img/structure/B20828.png)
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a cationic surfactant that can be easily synthesized and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been widely used in scientific research for its unique properties. One of the main applications of this compound is as a cationic surfactant for the preparation of liposomes and other lipid-based nanoparticles. It has also been used as a transfection agent for the delivery of nucleic acids into cells.
Mécanisme D'action
The mechanism of action of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, leading to the disruption of the membrane and the release of the encapsulated cargo.
Effets Biochimiques Et Physiologiques
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been found to have various biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells and can induce apoptosis. It has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is its ease of synthesis and its ability to form stable nanoparticles. It is also relatively non-toxic and can be used at low concentrations. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide. One area of research could be the development of more efficient and targeted delivery systems for nucleic acids and other cargo. Another area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Finally, more research could be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide can be synthesized by reacting decylamine with 1,4-dimethylpiperazine in the presence of acetic acid. The resulting compound can then be brominated to form the dibromide salt. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
109460-91-5 |
|---|---|
Nom du produit |
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
Formule moléculaire |
C30H60Br2N2O4 |
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
InChI |
InChI=1S/C30H60N2O4.2BrH/c1-5-7-9-11-13-15-17-19-25-35-29(33)27-31(3)21-23-32(4,24-22-31)28-30(34)36-26-20-18-16-14-12-10-8-6-2;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
YEGHWEOIELZXAU-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
SMILES canonique |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
Synonymes |
1,4-bis(N,N-methyl-N,N-decoxycarbonylmethylene)piperazinium 1,4-BMDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
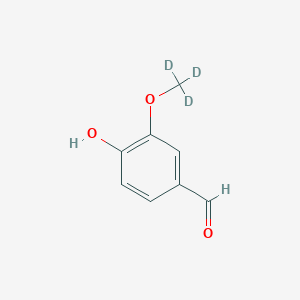
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

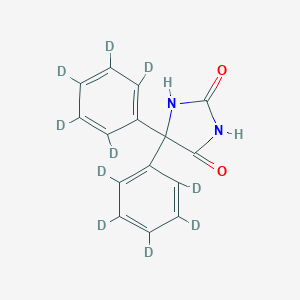


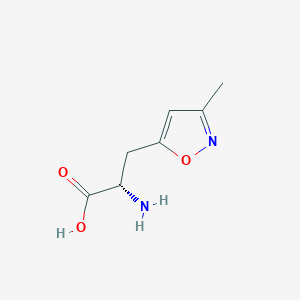
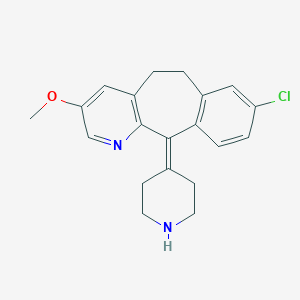

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
